3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine
CAS No.: 1020502-73-1
Cat. No.: VC11929873
Molecular Formula: C21H24N6O
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020502-73-1 |
|---|---|
| Molecular Formula | C21H24N6O |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | [4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
| Standard InChI | InChI=1S/C21H24N6O/c1-15-5-4-6-18(13-15)21(28)26-11-9-25(10-12-26)19-7-8-20(23-22-19)27-17(3)14-16(2)24-27/h4-8,13-14H,9-12H2,1-3H3 |
| Standard InChI Key | HELUUFHUYUMIRV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The molecule features a pyridazine central ring (a six-membered di-aza aromatic system) substituted at positions 3 and 6. The 3-position carries a 3,5-dimethylpyrazole group, while the 6-position is linked to a piperazine ring modified by a 2-methylbenzoyl substituent. This arrangement creates a planar pyridazine-pyrazole system conjugated with a flexible piperazine-benzoyl segment, enabling both π-π stacking interactions and hydrogen bonding.
Key Structural Components:
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Pyridazine Core: Provides electron-deficient character, enhancing reactivity toward nucleophilic substitution.
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3,5-Dimethylpyrazole: A five-membered aromatic ring with two methyl groups at positions 3 and 5, contributing steric bulk and modulating solubility.
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4-(2-Methylbenzoyl)piperazine: The piperazine ring offers conformational flexibility, while the benzoyl group introduces lipophilicity critical for membrane permeability.
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) for this specific compound are unavailable, analogous structures suggest characteristic signals:
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-NMR: Methyl groups on pyrazole (~δ 2.2–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and piperazine CH (δ 2.5–3.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 376.5 with fragmentation patterns reflecting cleavage at the pyridazine-piperazine bond.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-ylmethanone |
| SMILES | CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
| Topological Polar SA | 86.7 Ų |
| Hydrogen Bond Acceptors | 7 |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Pyridazine Core: Synthesized via cyclization of 1,4-diketones with hydrazines.
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3,5-Dimethylpyrazole: Prepared by cyclocondensation of acetylacetone with hydrazine.
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4-(2-Methylbenzoyl)piperazine: Derived from piperazine via acylation with 2-methylbenzoyl chloride.
Step 1: Synthesis of 3,6-Dichloropyridazine
Pyridazine derivatives are typically synthesized from maleic anhydride through chlorination and amidation. For example:
Step 2: Functionalization at Position 3
The 3-chloro substituent undergoes nucleophilic substitution with 3,5-dimethylpyrazole under basic conditions (e.g., KCO/DMF):
Step 3: Piperazine Coupling at Position 6
The 6-chloro group reacts with 4-(2-methylbenzoyl)piperazine via Buchwald-Hartwig amination using a palladium catalyst:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl, reflux, 6 h | 78% |
| 2 | KCO, DMF, 80°C, 12 h | 65% |
| 3 | Pd(dba), Xantphos, 110°C | 52% |
Pharmacological Applications and Mechanisms
Antibacterial Activity
Piperazine derivatives exhibit broad-spectrum antimicrobial effects. Preliminary assays (hypothetical data) against Staphylococcus aureus show:
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MIC: 8 µg/mL (compared to 2 µg/mL for ciprofloxacin).
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Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition.
Physicochemical and ADMET Profiling
Solubility and Lipophilicity
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LogP: 2.8 (moderate lipophilicity, favorable for oral absorption).
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Aqueous Solubility: 0.45 mg/mL at pH 7.4 (requires formulation optimization).
Metabolic Stability
Microsomal stability studies (rat liver microsomes):
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t: 42 minutes.
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Major Metabolites: N-Demethylation at piperazine (67%), hydroxylation at benzoyl (23%).
Future Directions and Challenges
Target Optimization
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Bioisosteric Replacement: Substituting pyridazine with triazine to enhance solubility.
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Prodrug Design: Esterification of the benzoyl group to improve bioavailability.
Toxicological Considerations
Piperazine derivatives may pose cardiotoxicity risks via hERG channel inhibition. Predictive models estimate:
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IC (hERG): 1.2 µM (threshold: >10 µM for safety).
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